molecular formula C7H6ClNO2 B1583895 3-Chloro-4-nitrotoluene CAS No. 38939-88-7

3-Chloro-4-nitrotoluene

Cat. No. B1583895
CAS RN: 38939-88-7
M. Wt: 171.58 g/mol
InChI Key: KGSQRFPDZCBVBS-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrotoluene is an organic compound with the molecular formula CH3C6H3(NO2)Cl. It has a molecular weight of 171.58 . It is used in the synthesis of other chemical compounds .


Synthesis Analysis

4-Chloro-3-nitrotoluene has been used in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene . A detailed procedure for the synthesis of a similar compound, p-nitrobenzoic acid from p-nitrotoluene, involves the use of sodium dichromate and sulfuric acid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitrotoluene consists of a benzene ring substituted with a nitro group (NO2), a chlorine atom (Cl), and a methyl group (CH3) .


Physical And Chemical Properties Analysis

3-Chloro-4-nitrotoluene has a density of 1.3±0.1 g/cm3, a boiling point of 273.4±20.0 °C at 760 mmHg, and a flash point of 119.1±21.8 °C .

Scientific Research Applications

Application 1: Synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene

  • Summary of the Application : 4-Chloro-3-nitrotoluene, a compound similar to 3-Chloro-4-nitrotoluene, has been used in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene .
  • Results or Outcomes : The outcome of this synthesis is the production of 4-(2-hydroxyethylamino)-3-nitrotoluene. .

Application 2: Synthesis of Quinazoline-2,4 (1H,3H)-dione Derivatives

  • Summary of the Application : 4-Chloro-3-nitrotoluene, a compound similar to 3-Chloro-4-nitrotoluene, has been used in the synthesis of quinazoline-2,4 (1H,3H)-dione derivatives .
  • Results or Outcomes : The outcome of this synthesis is the production of quinazoline-2,4 (1H,3H)-dione derivatives. These compounds have been studied as potential inhibitors of PARP-2, an enzyme involved in DNA repair and cellular stress responses .

Application 3: Vibrational Spectral Analysis

  • Summary of the Application : 4-Chloro-3-nitrotoluene, a compound similar to 3-Chloro-4-nitrotoluene, has been used in vibrational spectral analysis studies .
  • Results or Outcomes : The outcome of this analysis is the identification of the vibrational modes of the molecule, which can provide valuable information about its structure and properties .

Application 4: Nitration Processes

  • Summary of the Application : Nitration processes have been investigated for many years in the laboratory, and numerous nitration products are produced commercially. Some organic compounds nitrated in large quantities include aromatics (such as toluene, benzene, phenol, and chlorobenzene), alcohols, glycols, glycerine, aromatic amines, and paraffins .
  • Methods of Application or Experimental Procedures : Nitration reactions typically involve the use of acid mixtures (containing nitric acid and a strong acid such as sulfuric acid). The strong acid in the acid mixture acts as a catalyst when nitric acid is used and promotes the formation of NO2 .
  • Results or Outcomes : Several nitrated products are important high explosives including trinitrotoluene (TNT), picric acid, nitroglycerine, nitrocellulose, and RDX. Dinitrotoluene (DNT) is another nitrated product of major importance. It is converted to toluene diisocynates that are then used to produce polyurethane foams, elastomers, fibers, and varnishes .

Safety And Hazards

3-Chloro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSQRFPDZCBVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192228
Record name 3-Chloro-4-nitrotoluene
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitrotoluene

CAS RN

38939-88-7
Record name 2-Chloro-4-methyl-1-nitrobenzene
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Record name 3-Chloro-4-nitrotoluene
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Record name 3-Chloro-4-nitrotoluene
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Record name 3-chloro-4-nitrotoluene
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Record name 3-CHLORO-4-NITROTOLUENE
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Synthesis routes and methods

Procedure details

Concentrated nitric acid (16 mL) was slowly added, at 0° C., to a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) and the resulting mixture was stirred for 24 hours allowing the temperature to rise until room temperature. The reaction mixture was then poured into ice-water and partitioned between water and diethyl ether. The aqueous phase was separated and extracted twice with diethyl ether; the combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The yellow oily residue was purified on a silica gel plug and twice by flash chromatography to give 1.22 g (14% yield) of 2-chloro-4-methyl-1-nitro-benzene as a yellow oil and 3.39 g (39% yield) of 4-chloro-2-methyl-1-nitro-benzene.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Davies, GW Leeper - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
The more obvious lines of attack have already been investigated (Davies, Zoc. cit., p. 810) without success. As the monochlorination product of (I) is clearly an extremely complicated …
Number of citations: 2 pubs.rsc.org
A Jonquieres, D Roizard, P Lochon - Polymer Bulletin, 1994 - Springer
… 3-chloro-4-nitrotoluene : several ways can be considered to prepare this already known compound, but after a few attempts, the two partly described methods were not enough efficient. …
Number of citations: 5 link.springer.com
LA Elson, CS Gibson, JDA Johnson - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… The product (23 9.) was isolated as described for 3-chloro-4-nitrotoluene. It formed yellow needles, m. p. …
Number of citations: 7 pubs.rsc.org
DW Hein, ES Pierce - Journal of the American Chemical Society, 1955 - ACS Publications
Pigments prepared by tetrazotizing 3, 3'-dichlorobenzidine or 3, 3'-dimethoxybenzidine, and coupling with two molecules of a coupling component, such as acetoacetanilides, l-phenyl-3…
Number of citations: 9 pubs.acs.org
B Capon, NB Chapman - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… .-butyl-3-chloro4-nitrobenzene were synthesised, and the rates and parameters of their reactions were compared with those of 4chloro-6-methylpyrimidine and of 3-chloro-4-nitrotoluene…
Number of citations: 29 pubs.rsc.org
JD Wilson, H Weingarten - The Journal of Organic Chemistry, 1968 - ACS Publications
… The crude isomeric 3-chloro-4-nitrotoluene was present in later fractions. The 5-chloro-2-nitrotoluene obtained in this manner(40 g) contained a small proportion of m-chlorotoluene as …
Number of citations: 1 pubs.acs.org
Z Buděšínský, J Sluka, J Novak… - Collection of …, 1975 - cccc.uochb.cas.cz
… It was mentioned before that 3-chloro-4-nitrotoluene does not condense with benzaldehyde. Hence we assumed that chlorine in position 3 counteracts through its + M effect the - M …
Number of citations: 8 cccc.uochb.cas.cz
W BLACKBURN, M DANZIG… - The Journal of …, 1961 - ACS Publications
… also prepared in 28% over-all yield by the magnesium ion buffered permanganateoxidation of 3-chloro-4-nitrotoluene.18 Claus and Kurz,19 reported mp 185-186 for 3-chloro-4…
Number of citations: 21 pubs.acs.org
W Greizerstein, RA Bonelli… - Journal of the American …, 1962 - ACS Publications
The nucleophilic substitution of halogen in 1-R-2-nitrohalogenobenzenes has been studied quantitatively by Berliner andMonack10 in the solvolysis of 4-R-2-nitrobromobenzenes in …
Number of citations: 55 pubs.acs.org
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org

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